
lithium;2,6-dihydroaceanthrylen-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,6-dihydroaceanthrylen-2-ide is an organolithium compound with the molecular formula C16H11Li It is a derivative of 2,6-dihydroaceanthrylene, where the hydrogen atom at the 2-position is replaced by a lithium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,6-dihydroaceanthrylen-2-ide typically involves the reaction of 2,6-dihydroaceanthrylene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 2,6-dihydroaceanthrylene is treated with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,6-dihydroaceanthrylen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons.
Applications De Recherche Scientifique
Lithium;2,6-dihydroaceanthrylen-2-ide has several applications in scientific research, including:
Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium;2,6-dihydroaceanthrylen-2-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium is known to modulate neurotransmitter activity, stabilize neuronal activity, and provide neuroprotection . It affects multiple signaling pathways, including those involving cyclic AMP (cAMP) and glycogen synthase kinase-3 (GSK-3), which are critical for its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium naphthalenide: Another organolithium compound used in similar applications, particularly in polymerization reactions.
Lithium phenylacetylide: Used in organic synthesis for the formation of carbon-carbon bonds.
Uniqueness
Lithium;2,6-dihydroaceanthrylen-2-ide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
109686-31-9 |
|---|---|
Formule moléculaire |
C16H11Li |
Poids moléculaire |
210.2 g/mol |
Nom IUPAC |
lithium;2,6-dihydroaceanthrylen-2-ide |
InChI |
InChI=1S/C16H11.Li/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13;/h1-9H,10H2;/q-1;+1 |
Clé InChI |
FIWBYGFBOZSUIW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1C2=CC=CC=C2C3=C[CH-]C4=C3C1=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


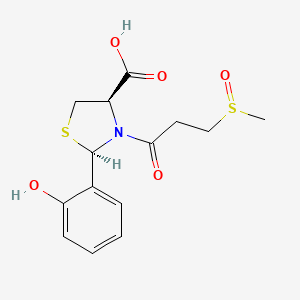
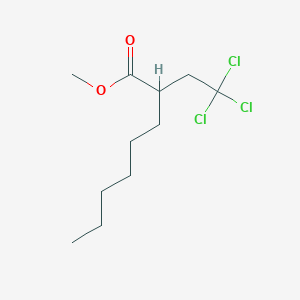

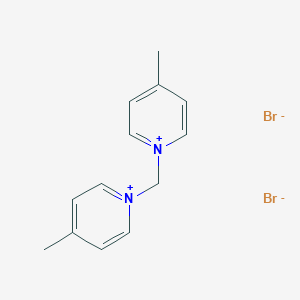
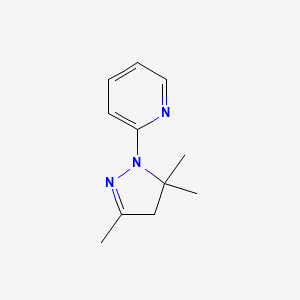
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)
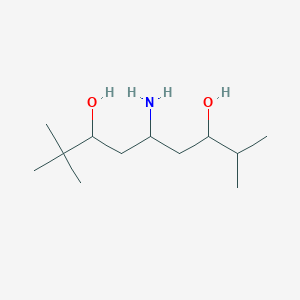
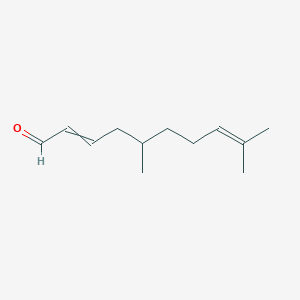
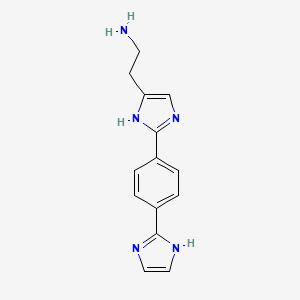
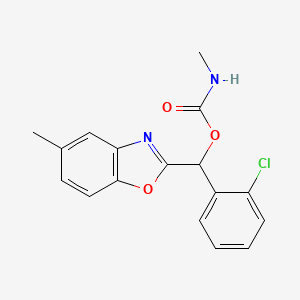
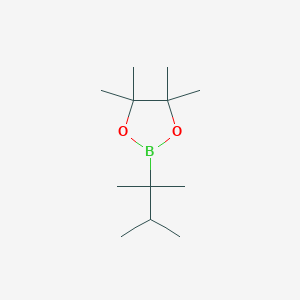
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
